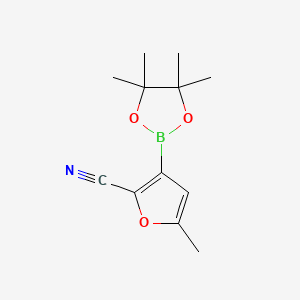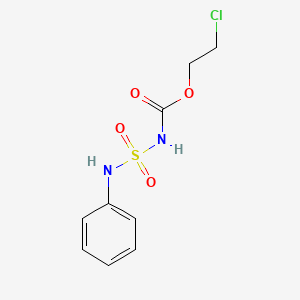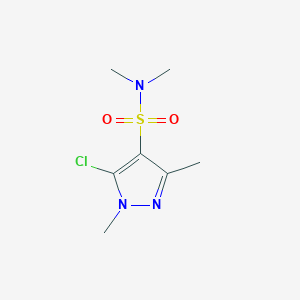
2-Chloro-3-chloromethyl-8-ethylquinoline
Overview
Description
The compound 2-Chloro-3-chloromethyl-8-ethylquinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. Although the provided papers do not directly discuss 2-Chloro-3-chloromethyl-8-ethylquinoline, they offer insights into the chemistry of related quinoline compounds.
Synthesis Analysis
The first paper discusses the synthesis of a series of 2-(1-(arylimino)ethyl)-8-arylimino-5,6,7-trihydroquinolines, which are structurally related to 2-Chloro-3-chloromethyl-8-ethylquinoline. These compounds were synthesized and characterized, revealing the presence of two isomer forms due to the migration of a double bond . Although the exact synthesis of 2-Chloro-3-chloromethyl-8-ethylquinoline is not detailed, the methods used for synthesizing similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The second paper provides a comprehensive structural and spectroscopic analysis of 2-chloro-3-methylquinoline, a compound with a similar structure to the one of interest . The study utilized various spectroscopic techniques and quantum chemical calculations to elucidate the molecular structure. While the exact molecular structure of 2-Chloro-3-chloromethyl-8-ethylquinoline is not provided, the methods described could be applied to determine its structure.
Chemical Reactions Analysis
The iron dichloride complexes derived from the synthesized quinolines in the first paper were used as precatalysts for ethylene polymerization, demonstrating high catalytic activities . This suggests that quinoline derivatives, possibly including 2-Chloro-3-chloromethyl-8-ethylquinoline, could be explored for their reactivity in similar chemical reactions.
Physical and Chemical Properties Analysis
The second paper's investigation into the physical and chemical properties of 2-chloro-3-methylquinoline through experimental and theoretical methods provides a model for analyzing similar compounds . The study included UV-Vis, NMR, FT-IR, and FT-Raman spectroscopy, as well as molecular docking to assess pharmaceutical potential. These techniques could be employed to analyze the physical and chemical properties of 2-Chloro-3-chloromethyl-8-ethylquinoline, including its potential as a pharmaceutical agent.
Scientific Research Applications
Synthesis and Biological Applications
- Synthesis of Quinoline Compounds : 2-Chloro-3-chloromethyl-8-ethylquinoline and related analogs have been used in the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).
- Antimycotic Activity : Compounds synthesized from 2-Chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines showed strong inhibition against various microorganisms, indicating potential antimycotic applications (Cziáky et al., 1996).
Chemical Properties and Reactions
- Reactions with Anilides and Phosphoryl Chloride : Studies have shown that chloroacetanilide and p-methylchloroacetanilide react with phosphoryl chloride to produce derivatives of 2-chloromethyl-3-chloro-4-anilinoquinoline (Fukuda et al., 1977).
- Catalytic Applications in N-Alkylation : ZnO nanorods have been used as a recyclable catalyst for the cross-coupling reaction of 2-chloro-3-(chloromethyl)benzo[h]quinoline with N-heterocycles, showcasing its utility in catalysis (Roopan & Khan, 2010).
Applications in Novel Syntheses
- Synthesis of Poly-functionalized Quinolines : Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, a compound related to 2-Chloro-3-chloromethyl-8-ethylquinoline, has been used in the synthesis of various quinoline derivatives with potential as versatile building blocks (Li et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-chloro-3-(chloromethyl)-8-ethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c1-2-8-4-3-5-9-6-10(7-13)12(14)15-11(8)9/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNLYUXYRJQBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=CC(=C(N=C21)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588986 | |
| Record name | 2-Chloro-3-(chloromethyl)-8-ethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-chloromethyl-8-ethylquinoline | |
CAS RN |
948291-44-9 | |
| Record name | 2-Chloro-3-(chloromethyl)-8-ethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-chloro-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B3033116.png)
![benzyl N-[1-(phenylsulfonyl)butyl]carbamate](/img/structure/B3033117.png)



![3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B3033123.png)







